molecular formula C9H16O5 B1590468 Diethyl 2-ethoxymalonate CAS No. 37555-99-0

Diethyl 2-ethoxymalonate

Cat. No. B1590468
CAS RN: 37555-99-0
M. Wt: 204.22 g/mol
InChI Key: PMIWYGMNGVBLCH-UHFFFAOYSA-N
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Description

Diethyl 2-ethoxymalonate, also known as DEM or diethyl 2-(ethoxycarbonyl)-2-methyl malonate, is an organic compound. It is a derivative of diethyl malonate .


Synthesis Analysis

In experimental studies, Diethyl 2-ethoxymalonate has been used in the synthesis of barbital . A detailed procedure for the synthesis of a similar compound, ethyl methylmalonate, has been described in the literature .


Molecular Structure Analysis

The molecular formula of Diethyl 2-ethoxymalonate is C9H16O5 . The InChI code is 1S/C9H16O5/c1-4-12-7 (8 (10)13-5-2)9 (11)14-6-3/h7H,4-6H2,1-3H3 .

Scientific Research Applications

Synthesis of Pyrazolopyrimidopyrimidines

Diethyl 2-ethoxymalonate has been utilized as a key reagent in the synthesis of pyrazolopyrimidopyrimidines, compounds with antimicrobial properties. This synthesis involves a reaction with 1-substituted 3-(methylthio) 3H-pyrazolo[3,4-d]pyrimidine-4-amines using the Gould-Jacob reaction, with variations in technique including microwave-supported solvent-free reactions (D. Rina, M. Nirmal, C. Vivek, 2018).

Novel Synthesis of Triheterocyclic Compounds

The compound is instrumental in novel synthetic pathways for creating triheterocyclic structures, such as the synthesis of 3-carbethoxy-9,11-disubstituted-4-oxo-4H-pyrido[3,2-e]pyrimido[1,2-c]pyrimidines from 4-aminopyrido[2,3-d]pyrimidines through thermal cyclization (C. G. Dave, M. Shukla, 1997).

Basic Property and Synthesis Research

Research on diethyl 2-ethoxymethylenemalonate's basic properties, structure, and synthesis methods has been conducted, emphasizing its role as a starting material for synthesizing various heterocycles like pyrazole, pyrimidine, and quinoline. This research suggests the need to further explore the compound's efficiency and versatility in organic synthesis (Z. Ya, 2013).

Fluorination Reactions

Another significant application is in fluorination reactions, where diethyl 2-alkyl-2-hydroxymalonates react with diethylaminosulfur trifluoride (DAST), leading to various fluorinated compounds useful in the synthesis of nucleus- and side-chain polyfluorinated indoles. These reactions are critical for the development of compounds with potential pharmacological activities (S. Lepri et al., 2015).

Analytical Chemistry Applications

In analytical chemistry, diethyl 2-ethoxymethylenemalonate serves as a derivatizing agent, enabling the simultaneous quantification of amino acids, biogenic amines, and ammonium ions in cheese samples via ultra-high-performance liquid chromatography (UHPLC). This method showcases the compound's utility in enhancing the detection and measurement of various analytes in complex matrices (B. Redruello et al., 2013).

Safety And Hazards

Diethyl 2-ethoxymalonate is classified under GHS07 for safety. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

diethyl 2-ethoxypropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-4-12-7(8(10)13-5-2)9(11)14-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIWYGMNGVBLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480012
Record name Diethyl ethoxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-ethoxymalonate

CAS RN

37555-99-0
Record name Diethyl ethoxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of diethyl oxalate (39.23 ml, 1.12 eq.) and ethyl ethoxyacetate (34.95 ml, 1 eq.) was added dropwise to a slurry of sodium ethoxide (18.64 g, 1.07 eq.) in toluene (100 ml) at 45-50° C. After dropping, the resulting solution was heated to 70-80° C. for 2 hrs and poured into 70 ml of 14% HCl with cooling. The resultant mixture was extracted with EA and the combined organic layers were washed with brine and dried in vacuo to give 55.86 g (93.7%) of a product.
Quantity
39.23 mL
Type
reactant
Reaction Step One
Quantity
34.95 mL
Type
reactant
Reaction Step One
Quantity
18.64 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Yield
93.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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